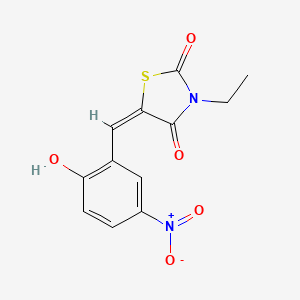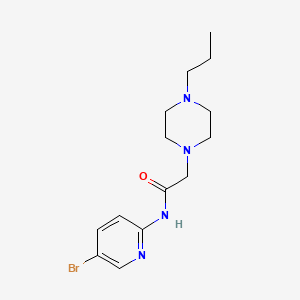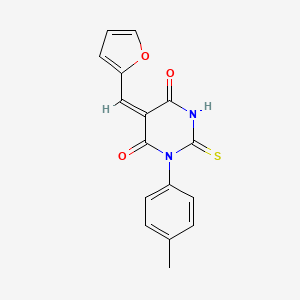![molecular formula C16H13BrN4OS B4665443 N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4665443.png)
N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In neuroprotection, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, protection against oxidative stress, and reduction of inflammation. In cancer cells, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neuroprotection, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potent activity against various bacterial strains and cancer cells. Another advantage is its ability to protect neurons from oxidative stress. However, one limitation is the limited availability of N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, which can make it difficult to conduct large-scale experiments. Additionally, the mechanism of action of N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One direction is the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. Additionally, the mechanism of action of N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide needs to be further elucidated to fully understand its potential applications in scientific research.
Scientific Research Applications
N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit potent activity against various bacterial strains.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-13-8-4-5-9-14(13)19-15(22)10-23-16-18-11-21(20-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPFJBGMBAPOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4665379.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4665381.png)
![N-cyclohexyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4665382.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4665388.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4665395.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4665400.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665407.png)
![2-cyano-3-(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)-N-(4-fluorophenyl)acrylamide](/img/structure/B4665409.png)


![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4665429.png)

![(2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4665452.png)
